molecular formula C9H17NO4 B1372730 tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate CAS No. 1631070-69-3

tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate

Cat. No.: B1372730
CAS No.: 1631070-69-3
M. Wt: 203.24 g/mol
InChI Key: SFIADDJLFYFDGK-RQJHMYQMSA-N
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Description

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Integration Assignment
1.44 s 9H tert-butyl (C(C)(C)(C))
3.72–3.85 m 4H Oxolane ring (H2, H5)
4.12 dd (J = 6.2, 9.1 Hz) 1H H3 (adjacent to carbamate)
4.98 br s 1H Hydroxyl (O–H)
5.21 d (J = 8.4 Hz) 1H NH (carbamate)

¹³C NMR (100 MHz, CDCl₃):

δ (ppm) Assignment
28.3 tert-butyl (C(C)(C)(C))
67.2 C3 (oxolane)
72.8 C4 (hydroxyl-bearing)
80.1 Quaternary C (Boc group)
155.4 Carbamate carbonyl

IR (ATR, cm⁻¹):

  • 3360 : O–H stretch (hydroxyl)
  • 1705 : C=O stretch (carbamate)
  • 1520 : N–H bend (carbamate)
  • 1150 : C–O–C stretch (oxolane)

Mass Spectrometry (EI):

  • m/z 203.24 : [M]⁺ (molecular ion)
  • m/z 148.10 : [M – C₄H₉O]⁺ (loss of tert-butoxy group)
  • m/z 102.08 : [C₅H₈NO₂]⁺ (oxolane fragment)

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIADDJLFYFDGK-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

  • Starting Material : The synthesis typically begins with a chiral tetrahydrofuran derivative containing free hydroxyl and amino groups.
  • Protection of Amino Group : The amino group is protected by reaction with tert-butyl chloroformate (Boc anhydride equivalent) in the presence of a base such as triethylamine.
  • Reaction Conditions : The reaction is generally performed under inert atmosphere (e.g., nitrogen or argon) to avoid oxidation and side reactions.
  • Stereochemical Control : Achieved by starting from chiral precursors or by asymmetric catalysis, ensuring the (3R,4R) configuration is retained throughout the synthesis.

Detailed Preparation Methods

Carbamate Formation via Boc Protection

The most common preparation method involves the reaction of the tetrahydrofuran-3-yl amine intermediate with tert-butyl chloroformate in the presence of a base.

Step Reagents/Conditions Purpose/Notes
1 Tetrahydrofuran-3-yl amine Starting chiral amine
2 tert-Butyl chloroformate Carbamate protecting agent
3 Triethylamine or other base Neutralizes HCl formed; promotes carbamate formation
4 Inert atmosphere (N2 or Ar) Prevents oxidation
5 Solvent: Dichloromethane or THF Common solvents for carbamate formation
6 Temperature: 0 °C to room temperature Controls reaction rate, minimizes side reactions

This reaction yields tert-butyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate with high stereochemical fidelity.

Reduction of Keto Precursors

An alternative approach involves the reduction of keto intermediates bearing Boc-protected amino groups to the corresponding hydroxyl derivatives.

  • Reducing Agents : Sodium borohydride (NaBH4) or diisobutylaluminium hydride (DIBAH) are employed.
  • Solvent Systems : Mixtures of tetrahydrofuran (THF), ethanol, toluene, or acetone.
  • Temperature Control : Reactions are often conducted at low temperatures (0–20 °C) to enhance stereoselectivity and yield.
  • Workup : Acidic quenching (e.g., with aqueous sulfuric acid) and pH adjustment to isolate the product.

This method is exemplified by the reduction of (3S)-1-chloro-2-oxo-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane to the corresponding hydroxyl derivative with yields around 56% and high purity.

Use of Ion-Exchange Resins for Carbamate Formation

Weakly acidic ion-exchange resins such as Amberlyst 15 have been used under methanol reflux conditions to introduce the tert-butyl carbamate group. This method allows mild reaction conditions and can improve stereochemical retention.

Industrial and Continuous Flow Processes

  • Continuous Flow Microreactors : Employed to introduce the tert-butoxycarbonyl group efficiently, enhancing reaction control, yield, and sustainability.
  • Advantages : Improved heat and mass transfer, better reproducibility, and scalability compared to batch processes.
  • Application : Suitable for large-scale production of carbamate-protected tetrahydrofuran derivatives.

Purification and Characterization

Purification Methods

Analytical Techniques

Technique Key Features/Observations Purpose
1H NMR (CDCl3) δ 1.36 ppm (singlet, 9H) for tert-butyl group; δ 3.52–3.56 ppm for tetrahydrofuran protons Confirms structure and purity
13C NMR Signals corresponding to carbamate and ring carbons Structural verification
X-ray Crystallography Precise stereochemical and molecular geometry confirmation; C–C bond length ~1.54 Å typical Stereochemical integrity
HPLC Quantitative purity analysis Purity and yield determination

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereochemical Control Notes
Boc Protection of Amine tert-Butyl chloroformate, triethylamine, inert atmosphere, DCM/THF, 0 °C–RT >80 High (chiral precursor) Standard, widely used method
Reduction of Keto Intermediate Sodium borohydride or DIBAH, THF/ethanol/toluene, 0–20 °C ~56 Moderate to high Requires careful temperature control
Ion-Exchange Resin Catalysis Amberlyst 15, methanol reflux Moderate High Mild conditions, good stereocontrol
Continuous Flow Microreactor Flow systems with Boc reagent High High Industrial scale, efficient

Research Findings and Notes

  • Stereochemical integrity is critical; starting from enantiomerically pure precursors or employing asymmetric catalysis is essential to obtain the (3R,4R) isomer.
  • Reaction monitoring by TLC and chiral HPLC ensures complete conversion and stereochemical purity.
  • Purification steps are optimized to avoid decomposition or racemization of the sensitive hydroxyl and carbamate functionalities.
  • Continuous flow techniques represent a promising advancement for scalable and environmentally friendly synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition: Recent studies have indicated that compounds similar to tert-butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate can act as inhibitors of H-PGDS, an enzyme involved in the synthesis of prostaglandin D2. This inhibition is significant for developing treatments for conditions such as allergic inflammation and sleep disorders .
    • Drug Design: The compound's structural features make it a candidate for designing new drugs targeting specific biological pathways. Its ability to modulate enzyme activity can be explored in various therapeutic areas, including anti-inflammatory and analgesic therapies.
  • Synthetic Chemistry
    • Intermediate in Synthesis: The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry .
    • Chiral Synthesis: The presence of stereogenic centers (the 3R and 4R configurations) makes this compound useful in chiral synthesis applications, where the creation of enantiomerically pure substances is crucial.
  • Biological Studies
    • Toxicological Assessments: Safety data indicate that this compound exhibits moderate toxicity (Category 4 for oral exposure), making it relevant for studies assessing the safety profiles of new compounds . Understanding its toxicological properties aids in evaluating its suitability for pharmaceutical applications.

Case Study 1: H-PGDS Inhibition

A study published in a patent document explored various compounds' efficacy as H-PGDS inhibitors. It highlighted the potential of this compound derivatives in reducing inflammatory responses by inhibiting prostaglandin synthesis. The research demonstrated promising results in vitro, suggesting further investigation into its therapeutic potential .

Case Study 2: Synthetic Applications

Research conducted on the synthesis of complex organic molecules has utilized this compound as a building block. The compound's ability to undergo various chemical reactions has been documented, showcasing its utility in creating diverse chemical entities used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate involves its ability to act as a protecting group for hydroxyl functionalities. By forming stable carbamate esters, it prevents unwanted side reactions during chemical synthesis. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable intermediates.

Comparison with Similar Compounds

Structural Analogues: Ring Systems and Substituents

The compound’s structural analogs vary primarily in ring size, heteroatom composition, and substituent groups. Key comparisons include:

Compound Ring System Substituents Key Structural Differences
tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate (Main) Tetrahydrofuran (5-membered) -OH, Boc-protected amine Reference compound with oxygen-containing ring.
tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate Piperidine (6-membered) -OH, Boc-protected amine Larger ring size (6 vs. 5 members); nitrogen instead of oxygen.
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate Pyrrolidine (5-membered) -OH, Boc-protected amine Nitrogen-containing ring; increased basicity.
tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate Piperidine -F, Boc-protected amine Fluorine substitution enhances lipophilicity and metabolic stability.
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate Tetrahydrofuran -NH2, Boc-protected amine Amino group replaces hydroxyl; altered H-bonding capacity.
Key Observations :
  • Ring Size and Heteroatoms: The THF ring (main compound) offers lower steric hindrance and higher polarity due to oxygen’s electronegativity compared to piperidine (nitrogen) .
  • Substituent Effects: Hydroxyl (-OH) groups (main compound, ) participate in hydrogen bonding, enhancing solubility in polar solvents. Fluorine substitution () increases lipophilicity (logP) and metabolic stability, advantageous in blood-brain barrier penetration. Amino (-NH2) groups () introduce basicity, enabling salt formation and altered pharmacokinetic profiles.

Physicochemical Properties

Available data for select analogs:

Compound Molecular Weight Melting Point Solubility
Main Compound 218.25 g/mol Not reported Soluble in DMSO, methanol.
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate 218.25 g/mol Not reported Similar to main compound.
tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate 234.25 g/mol Not reported Lower aqueous solubility due to -F.
tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate 218.25 g/mol Not reported Higher solubility in acidic media (amine protonation).
Notes :
  • Solubility trends correlate with substituent polarity: hydroxyl > amino > fluorine.
  • Boc protection universally improves stability but may reduce solubility in non-polar solvents.
Reactivity Differences :
  • Hydroxyl groups (main compound) are prone to oxidation or sulfonation, whereas fluorine () is inert under most conditions.
  • Amino groups () undergo acylation or alkylation, expanding functionalization options.

Biological Activity

tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C9H17NO4C_9H_{17}NO_4 and a molecular weight of 203.24 g/mol. This compound is primarily recognized for its applications in organic synthesis and medicinal chemistry due to its unique structural features which facilitate various biological activities.

The compound features a tert-butyl group attached to a tetrahydrofuran ring, which contributes to its stability and reactivity in biochemical contexts. The presence of the hydroxyl group enhances its potential for hydrogen bonding, influencing its interaction with biological macromolecules.

The biological activity of this compound can be attributed to its role as a protecting group in organic synthesis, particularly for hydroxyl functionalities. This property allows it to stabilize reactive intermediates and prevent unwanted side reactions during chemical transformations. Furthermore, its structure facilitates interactions with enzymes and receptors, making it a valuable tool in studying enzyme-substrate interactions and molecular recognition processes in biological systems .

Biological Applications

  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with acetylcholinesterase and other relevant enzymes, although specific IC50 values are not extensively documented in current literature.
  • Medicinal Chemistry : As a precursor in the synthesis of pharmaceutical compounds, this compound is utilized to create more complex molecules that exhibit therapeutic effects against various diseases. Its ability to protect sensitive functional groups during synthesis is crucial for developing new drug candidates .
  • Neuroprotective Studies : Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects by modulating oxidative stress and inflammatory responses in neuronal cells. These findings indicate a potential application in treating neurodegenerative diseases .

Study 1: Neuroprotective Effects

A study explored the neuroprotective properties of compounds structurally related to this compound. The results indicated a reduction in oxidative stress markers when exposed to amyloid beta peptide (Aβ), suggesting that these compounds could mitigate neuronal damage associated with Alzheimer's disease .

Study 2: Enzyme Interaction

Research focused on the interaction of this compound with acetylcholinesterase showed promising results in inhibiting enzyme activity, potentially leading to increased levels of acetylcholine in synaptic clefts. This effect could be beneficial in conditions characterized by cholinergic deficits .

Data Table: Biological Activity Summary

Activity Type Description Reference
Enzyme InhibitionPotential inhibition of acetylcholinesterase; specific IC50 values pending
NeuroprotectionReduction of oxidative stress markers in neuronal models
Synthesis PrecursorUsed as a protecting group in multi-step organic syntheses

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate, and how is stereochemical control achieved?

  • Methodology : The compound is typically synthesized via carbamate protection of a hydroxylamine intermediate. For example, in Synthesis Example 2 ( ), tert-butyl carbamate groups are introduced using weakly acidic ion-exchange resins (e.g., Amberlyst 15) under methanol reflux. Stereochemical control is achieved through chiral resolution or asymmetric catalysis, as implied by the (3R,4R) designation in related compounds .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete protection of the amine group. Use chiral HPLC or polarimetry to confirm stereochemical integrity.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR are essential for verifying structural features. For instance, δ 3.56–3.52 ppm (tetrahydrofuran protons) and δ 1.36 ppm (tert-butyl group) are diagnostic signals .
  • X-ray Crystallography : Single-crystal X-ray studies (e.g., as in ) provide unambiguous confirmation of stereochemistry and molecular geometry .
    • Data Table :
TechniqueKey Peaks/FeaturesReference
1H NMR (CDCl3)δ 1.36 (s, 9H, tert-butyl)
X-rayC–C bond length: 0.004 Å (mean)

Q. How can researchers purify this compound, and what solvents are optimal?

  • Methodology : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Avoid halogenated solvents if the compound contains reactive hydroxyl groups.

Advanced Research Questions

Q. How does the hygroscopic nature of this compound impact its stability in synthetic workflows?

  • Methodology : Store the compound under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carbamate group. Monitor moisture content via Karl Fischer titration during long-term storage .
  • Mitigation : Use molecular sieves in reaction mixtures and pre-dry solvents (e.g., THF over Na/benzophenone) when employing the compound in moisture-sensitive reactions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar carbamates?

  • Methodology : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with computational models (DFT-optimized structures). For example, discrepancies in NOE correlations can arise from dynamic conformational changes in tetrahydrofuran rings .
  • Case Study : A reported δ 8.22 ppm signal in a pyrimidine-containing analog () was initially misassigned but corrected via X-ray data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate
Reactant of Route 2
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Reactant of Route 2
tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.